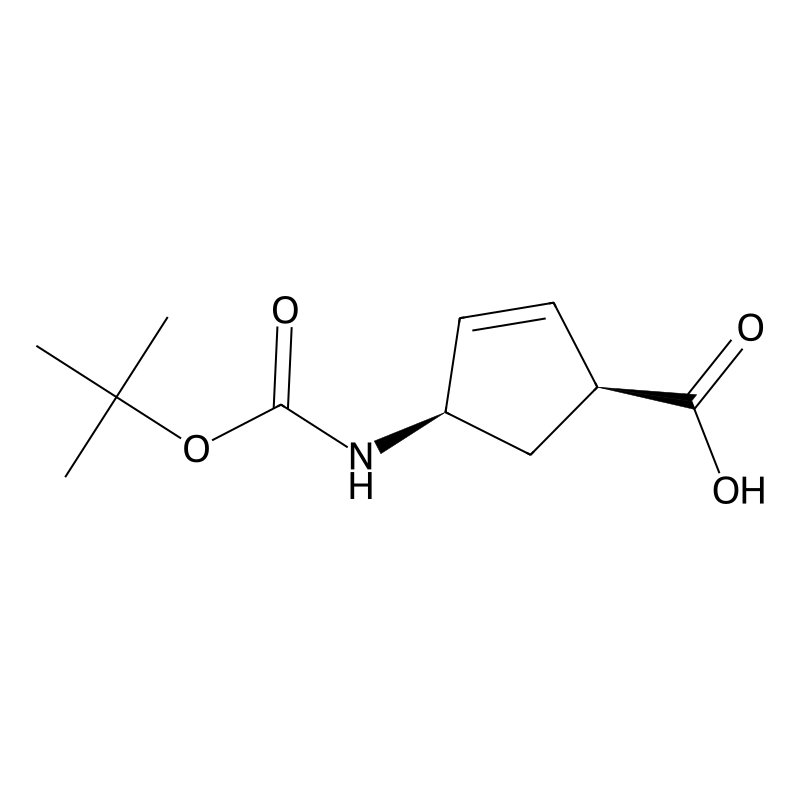(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, also known as (-)-(1S,4R)-N-Boc-γ-homocycloleu-2-ene, finds application as a valuable building block in organic synthesis. Its unique structural features, including a chiral cyclopentene ring, an amine group, and a carboxylic acid group, make it a versatile intermediate for the construction of various complex molecules.
Studies have shown its utility in the synthesis of:
- Cyclic peptides: (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid can be incorporated into cyclic peptides, which are a class of conformationally constrained molecules with diverse biological activities. []
- Heterocycles: The presence of the double bond and the amine group allows for further functionalization and cyclization reactions, enabling the synthesis of various heterocycles, which are ring structures containing atoms other than carbon. []
Medicinal Chemistry:
The potential biological activity of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid itself or its derivatives is being explored in medicinal chemistry research.
- Enzyme inhibitors: The molecule's structural similarity to certain natural amino acids suggests its potential to act as an inhibitor for specific enzymes, which could have therapeutic applications. []
- Drug discovery: The molecule can serve as a starting point for the design and synthesis of novel drug candidates with various therapeutic targets. []
Material Science:
Recent research suggests potential applications of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in material science.
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is an amino acid derivative characterized by its unique cyclopentene structure. The compound has the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is crucial for its reactivity and stability in various
This compound does not have a direct mechanism of action as it's a building block for other molecules. Its significance lies in its ability to introduce a specific chiral center and functional groups into the target molecule, which can then influence its biological activity or other properties.
- It is recommended to handle the compound with gloves and proper personal protective equipment due to potential skin irritation.
- Avoid inhalation of dust or vapors.
- Work in a well-ventilated fume hood.
- Refer to general laboratory safety protocols for handling organic chemicals.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amide Formation: The amino group can react with carboxylic acids to form amides.
- Nucleophilic Substitution: The cyclopentene moiety can undergo various nucleophilic substitutions due to its double bond.
These reactions make it a versatile intermediate in organic synthesis.
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties: Certain cyclopentene-containing compounds have been investigated for their potential anticancer effects.
Further studies are needed to elucidate the specific biological activities of this compound.
The synthesis of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps:
- Formation of Cyclopentene Derivative: Starting from readily available cyclopentene precursors.
- Amine Protection: Introduction of the tert-butoxycarbonyl protecting group on the amino group to enhance stability during subsequent reactions.
- Carboxylation: The introduction of the carboxylic acid functionality through appropriate reagents or conditions.
These synthetic pathways allow for the production of this compound with high purity and yield .
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid finds applications in:
- Drug Development: As a building block for synthesizing more complex pharmaceutical agents.
- Peptide Synthesis: Utilized in the preparation of peptides where the Boc protecting group can be easily removed under mild conditions.
Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Several compounds share structural similarities with (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid | C11H17NO4 | Different stereochemistry |
| (1S,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid | C11H17NO4 | Alternative stereoisomer |
| 4-(Boc-amino)-cyclopent-2-enecarboxylic acid | C11H17NO4 | Similar Boc protection but different stereochemistry |
These compounds highlight the uniqueness of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid while also illustrating how slight variations in structure can lead to different properties and activities.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








